1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate
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Overview
Description
1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate is a synthetic organic compound with the molecular formula C16H25NO4 and a molecular weight of 295.38 g/mol . This compound is characterized by its piperidine ring structure, which is substituted with tert-butyl, ethyl, and prop-2-yn-1-yl groups, along with two ester functional groups. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The tert-butyl, ethyl, and prop-2-yn-1-yl groups are introduced through substitution reactions using suitable reagents and catalysts.
Esterification: The ester functional groups are added via esterification reactions, typically using alcohols and carboxylic acids under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate: This compound lacks the ethyl and second ester group, making it less complex and potentially less versatile in certain applications.
1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene: This compound has a benzene ring instead of a piperidine ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of substituents and functional groups, which provide a balance of stability and reactivity suitable for a wide range of applications.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-prop-2-ynylpiperidine-1,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-6-8-16(13(18)20-7-2)9-11-17(12-10-16)14(19)21-15(3,4)5/h1H,7-12H2,2-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYHJRUANMHGCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2022370-40-5 |
Source
|
Record name | 1-tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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